molecular formula C12H11Cl2NO6 B3051627 Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L- CAS No. 35144-55-9

Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L-

Cat. No.: B3051627
CAS No.: 35144-55-9
M. Wt: 336.12 g/mol
InChI Key: STGCUJXPWRUKEI-QMMMGPOBSA-N
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Description

Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L- is a synthetic derivative of L-aspartic acid, where the amino group is modified with a 2,4-dichlorophenoxyacetyl moiety. This structural modification introduces an aryl group with electron-withdrawing chlorine substituents, which likely enhances chemical stability and influences biological activity. Key features include:

  • Functional Groups: The 2,4-dichlorophenoxyacetyl group replaces the amino hydrogen, creating an amide bond.
  • Potential Applications: The dichlorophenoxy group is reminiscent of agrochemicals (e.g., 2,4-D herbicide), suggesting possible bioactivity in plant physiology or antimicrobial contexts .

Properties

IUPAC Name

(2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO6/c13-6-1-2-9(7(14)3-6)21-5-10(16)15-8(12(19)20)4-11(17)18/h1-3,8H,4-5H2,(H,15,16)(H,17,18)(H,19,20)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGCUJXPWRUKEI-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)N[C@@H](CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188639
Record name Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35144-55-9
Record name N-[2-(2,4-Dichlorophenoxy)acetyl]-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35144-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore its biological activity through various studies and findings, including data tables and relevant case studies.

Chemical Structure and Properties

The compound is a derivative of aspartic acid, modified with a 2,4-dichlorophenoxyacetyl group. This modification is significant as it may influence the compound's biological interactions and efficacy.

Biological Activity Overview

The biological activity of aspartic acid derivatives, particularly those containing the 2,4-dichlorophenoxyacetyl moiety, has been studied for various effects:

1. Antioxidant Activity

Research indicates that compounds similar to aspartic acid derivatives exhibit notable antioxidant properties. For instance, derivatives tested using the DPPH radical scavenging method showed significant antioxidant activity compared to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)
Ascorbic Acid58.2
Compound A79.62
Compound B78.67

These findings suggest that the incorporation of specific functional groups can enhance antioxidant efficacy .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds bearing the 2,4-dichlorophenoxy group. For example, thiosemicarbazide derivatives demonstrated cytotoxic effects against gastric cancer cell lines (MKN74) and human skin fibroblast cells (BJ), indicating that modifications to aspartic acid can yield compounds with significant anticancer properties.

  • Case Study : A study evaluated the cytotoxicity of newly synthesized derivatives on MKN74 cells using the MTT assay. The results indicated that certain derivatives led to apoptosis and cell cycle arrest.
CompoundIC50 (µM)Effect
Compound C<10Apoptosis Induction
Compound D15Cell Cycle Arrest

These results underscore the potential for developing new anticancer agents from aspartic acid derivatives .

3. Toxicological Effects

The herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), structurally related to the dichlorophenoxy group in aspartic acid derivatives, has been shown to inhibit cell growth and DNA synthesis in mammalian cells. This raises concerns regarding the safety profile of compounds containing this moiety.

  • Key Findings :
    • Inhibition of protein synthesis and cell growth in vitro.
    • Induction of oxidative stress markers in treated cells.
ParameterEffect
Cell GrowthInhibited
Protein SynthesisDecreased by up to 54%

These findings highlight the dual nature of such compounds—while they may offer therapeutic benefits, they also pose risks that must be carefully evaluated .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of aspartic acid derivatives. Modifications to the phenyl ring or the introduction of electron-withdrawing groups significantly impact their pharmacological properties.

  • Observations :
    • Compounds with para-substituted halogens exhibited enhanced activity.
    • The presence of specific functional groups correlated with increased cytotoxicity against cancer cells.

Comparison with Similar Compounds

Protecting Group Derivatives

These compounds are pivotal in peptide synthesis, where protecting groups prevent unwanted reactions.

Compound Name Molecular Formula Protecting Groups Molecular Weight Key Properties Applications Reference
Boc-L-Aspartic acid 4-benzyl ester C17H23NO6 Boc (tert-butoxycarbonyl), benzyl ester 337.373 High purity (99%), stable under acidic conditions Peptide synthesis intermediates
L-Aspartic acid 4-benzyl ester C11H13NO4 Benzyl ester 223.22 >97% purity, hydrogenolysis-sensitive Protecting carboxyl groups in peptides
N-Acetyl-L-aspartic acid C6H9NO5 Acetyl 175.14 Metabolic intermediate, high purity (99.9%) Neurological research (e.g., brain metabolism)

Comparison :

  • The target compound’s 2,4-dichlorophenoxyacetyl group offers greater steric bulk and hydrolytic stability compared to Boc or acetyl groups. Unlike benzyl esters, which require hydrogenolysis, the dichlorophenoxy group may necessitate harsher conditions for removal.

Alkyl- and Aryl-Substituted Derivatives

Substitutions on the amino group alter solubility and bioactivity.

Compound Name Molecular Formula Substituent Molecular Weight Synthesis Method Applications Reference
N-Phenethyl-D-aspartic acid (D-3a) C12H15NO4 Phenethyl group 237.25 Reductive amination with aldehydes Study of chiral amino acid derivatives
L-Aspartic acid, N-(2-methylpropyl)- C14H19NO4 2-methylpropyl (isobutyl) 265.30 Not specified Intermediate in organic synthesis

Comparison :

  • The dichlorophenoxy group’s aryl nature contrasts with alkyl chains (e.g., phenethyl or isobutyl), likely reducing water solubility but increasing lipophilicity, which could enhance membrane permeability in biological systems.

Complex Ester Derivatives

Multi-protected derivatives are used in advanced synthetic routes.

Compound Name (Abbreviated) Molecular Formula Protecting Groups Molecular Weight Key Properties Applications Reference
Tris(phenylmethyl) ester derivative C37H36N2O9 Benzyl esters, Z-group 652.69 High molecular weight, lipophilic Specialty peptide synthesis

Comparison :

Pharmacological and Industrial Relevance

  • Therapeutic analogs: Derivatives like Pasireotide aspartate () demonstrate aspartic acid’s role in drug design, though the dichlorophenoxy group’s bioactivity remains speculative without direct data.

Q & A

Basic Research Question

  • Vapor Pressure : Gas-liquid chromatography (GLC) at controlled temperatures (e.g., 150–200°C) can determine vapor pressures, as demonstrated for related phenoxyacetic esters .
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal decomposition profiles.
  • Solubility : Phase-solubility studies in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) under varying pH conditions .

What analytical methodologies are suitable for resolving contradictions in purity assessments of synthetic 2,4-D conjugates?

Advanced Research Question
Discrepancies in purity data often arise from residual solvents or stereochemical impurities. Mitigation strategies include:

  • HPLC-MS : To separate and identify trace impurities (e.g., unreacted 2,4-dichlorophenol).
  • Isotopic Labeling : Use deuterated analogs (e.g., L-aspartic-2,3,3-d3 acid) as internal standards for quantitative NMR analysis .
  • Certified Reference Materials (CRMs) : Cross-validate results against CRMs like L-Aspartic acid CRM6027-a (certified purity: 0.999±0.002 kg/kg) .

How can environmental degradation pathways of N-((2,4-dichlorophenoxy)acetyl)-L-aspartic acid be modeled under varying soil conditions?

Advanced Research Question

  • Hydrolytic Degradation : Simulate hydrolysis at pH 3–10 to identify ester/amide bond cleavage products.
  • Photolytic Stability : UV-Vis irradiation studies (λ = 254–365 nm) to assess photodegradation kinetics .
  • Microbial Metabolism : Soil slurry experiments with Pseudomonas spp. to track metabolite formation via LC-TOF-MS .

What experimental designs are recommended for evaluating the herbicidal activity of 2,4-D conjugates in plant models?

Basic Research Question

  • Auxin Response Assays : Use Arabidopsis thaliana mutants (e.g., axr1) to study dose-dependent hypocotyl elongation.
  • Field Trials : Apply standardized protocols for broadleaf weed control, comparing efficacy to commercial 2,4-D formulations .
  • Soil Mobility Studies : Column chromatography to assess leaching potential and environmental persistence .

How can computational tools predict the binding affinity of N-((2,4-dichlorophenoxy)acetyl)-L-aspartic acid to plant auxin receptors?

Advanced Research Question

  • Molecular Docking : Use COMSOL Multiphysics or AutoDock Vina to model interactions with TIR1/AFB auxin receptors.
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of ligand-receptor complexes .
  • QSAR Models : Corrogate electronic parameters (e.g., logP, dipole moment) with herbicidal activity data .

What are the critical factors in designing toxicological studies for 2,4-D conjugates in mammalian systems?

Advanced Research Question

  • Acute Toxicity : OECD Guideline 423 for oral LD50 determination in rodents.
  • Chronic Exposure : 90-day gavage studies with histopathological analysis of liver/kidney tissues .
  • Endocrine Disruption : Competitive binding assays against human estrogen/androgen receptors .

How can isotopic labeling improve metabolic tracing of 2,4-D conjugates in environmental samples?

Advanced Research Question

  • Deuterated Analogs : Synthesize 2,4-D-d4 for use as internal standards in LC-MS quantification .
  • 13C-Labeling : Track carbon flux in microbial degradation pathways via NMR .

What methodologies validate the stereochemical integrity of L-aspartic acid in conjugated derivatives?

Basic Research Question

  • Polarimetry : Measure specific rotation ([α]D) and compare to pure L-aspartic acid standards ([α]D = +25.4° in HCl) .
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) to resolve enantiomeric impurities .

How do formulation parameters (e.g., esterification) influence the bioavailability of 2,4-D conjugates?

Advanced Research Question

  • Ester vs. Acid : Compare butyl ester derivatives (higher lipophilicity, enhanced foliar absorption) to free acids .
  • Nanoencapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles to modulate release kinetics .

What regulatory considerations apply to the environmental monitoring of 2,4-D conjugates?

Basic Research Question

  • EPA Compliance : Adhere to CDAT (Chemical Data Access Tool) reporting requirements for environmental residues .
  • EU Regulations : Follow EFSA guidelines on maximum residue limits (MRLs) in agricultural products .

How can machine learning optimize reaction conditions for synthesizing 2,4-D conjugates?

Advanced Research Question

  • AI-Driven DoE : Train neural networks on historical data (e.g., temperature, catalyst loading) to predict optimal yields .
  • Real-Time Analytics : Integrate IoT sensors with COMSOL for automated feedback control in continuous flow reactors .

What are the challenges in scaling up laboratory-scale synthesis of 2,4-D conjugates to pilot plants?

Advanced Research Question

  • Heat Management : Mitigate exothermic reactions using jacketed reactors with PID temperature control .
  • Separation Efficiency : Implement membrane technologies (e.g., nanofiltration) for continuous product isolation .

How can researchers address discrepancies in reported toxicity data for 2,4-D conjugates?

Advanced Research Question

  • Meta-Analysis : Pool data from ATSDR, EPA, and EFSA using standardized effect size metrics (e.g., Hedges’ g) .
  • Cohort Studies : Longitudinal analysis of agricultural workers with occupational exposure histories .

What advanced spectroscopic techniques resolve structural ambiguities in 2,4-D conjugate derivatives?

Basic Research Question

  • HRMS : High-resolution mass spectrometry (Q-TOF) for exact mass determination (±1 ppm) .
  • 2D-NMR : HSQC and HMBC to assign quaternary carbons and confirm amide/ester linkages .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L-
Reactant of Route 2
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Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L-

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